N-(3-acetylphenyl)-2,4-dichlorobenzamide
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Overview
Description
N-(3-acetylphenyl)-2,4-dichlorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a dichlorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2,4-dichlorobenzamide typically involves the reaction of 3-acetylphenylamine with 2,4-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2,4-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The chlorine atoms on the benzamide ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with bacterial cell membranes.
Medicine: Explored for its potential as an anti-inflammatory or anticancer agent, given its structural similarity to other bioactive benzamides.
Industry: Utilized in the development of novel materials with specific properties, such as enhanced thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2,4-dichlorobenzamide involves its interaction with specific molecular targets within biological systems. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular pathways can vary depending on the specific application and target organism.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-4-methylbenzenesulfonamide
- N-(3-acetylphenyl)-4-methylbenzenesulfonamide
- 1-tosyl-1H-imidazole
Uniqueness
N-(3-acetylphenyl)-2,4-dichlorobenzamide is unique due to the presence of both acetyl and dichlorobenzamide groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(3-acetylphenyl)-2,4-dichlorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO2/c1-9(19)10-3-2-4-12(7-10)18-15(20)13-6-5-11(16)8-14(13)17/h2-8H,1H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYENSOXGXSFVCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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